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Lamivudine-13C1,d2

Cat. No.: B13855107
M. Wt: 232.26 g/mol
InChI Key: JTEGQNOMFQHVDC-PPUZHDCLSA-N
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Description

Significance of Isotopic Labeling in Advanced Chemical and Biological Research

Isotopic labeling is a powerful and versatile technique that allows researchers to track the journey of molecules through intricate biological and chemical processes. studysmarter.co.ukmetwarebio.com This method involves the incorporation of isotopes, which are atoms of the same element with different numbers of neutrons, into molecules of interest. studysmarter.co.ukmusechem.com This substitution allows scientists to distinguish the labeled molecules from their naturally occurring, unlabeled counterparts. musechem.com The ability to trace these labeled compounds provides a clear window into molecular transformations, metabolic pathways, and the dynamics of drug action at a molecular level. studysmarter.co.uksilantes.com This precision is crucial for understanding complex mechanisms and quantifying the presence of various compounds with high accuracy. studysmarter.co.uk

The application of stable isotope labeling is extensive, spanning across metabolic research, drug development, and environmental studies. studysmarter.co.uksymeres.com In pharmaceutical sciences, it is instrumental in elucidating the pharmacokinetics and pharmacodynamics of new drug candidates. musechem.commusechem.com By tracking these labeled molecules, researchers can observe how drugs are absorbed, distributed, metabolized, and excreted, which is fundamental to developing safe and effective therapeutics. musechem.com

Positioning of Lamivudine-13C1,d2 within the Scope of Labeled Nucleoside Analog Research

Lamivudine (B182088) is a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B virus (HBV) infections. selleckchem.compatsnap.com It functions by interfering with the viral DNA synthesis process. patsnap.com As a nucleoside analogue, it mimics naturally occurring nucleosides and is incorporated into the nascent viral DNA chain, causing termination of its elongation. nih.gov

This compound is a specifically labeled version of Lamivudine, incorporating one Carbon-13 atom and two Deuterium (B1214612) atoms. This dual-labeling strategy enhances its utility in research. The presence of these stable isotopes allows for highly specific and sensitive detection using mass spectrometry. japsonline.com In the context of nucleoside analog research, labeled compounds like this compound are invaluable. They are often used as internal standards in bioanalytical methods to accurately quantify the concentration of the unlabeled drug in biological matrices like plasma. japsonline.com This is a critical step in pharmacokinetic studies, which determine how a drug is processed by the body. nih.govacs.org

The metabolism of Lamivudine is a minor elimination pathway, with the majority being excreted unchanged in the urine. acs.orgcore.ac.uk The primary metabolite is the trans-sulfoxide metabolite. japsonline.comcore.ac.uk The use of a stable isotope-labeled version like this compound can aid in precisely tracking the parent compound and its metabolites, providing a clearer picture of its disposition. acs.orgscitechnol.com

Historical Context of Stable Isotope Application in Drug Disposition Studies

The application of stable isotopes in pharmacology and drug metabolism studies has a history spanning several decades. simsonpharma.comacs.org While radioactive isotopes were initially the tracers of choice, the development of more refined analytical technologies, particularly gas chromatography-mass spectrometry (GC-MS), spurred a resurgence of interest in stable isotopes. nih.govresearchgate.net

One of the pioneering papers in this field was published in 1972, which described using stable isotope mixtures to study nortriptyline (B1679971) metabolism. nih.gov This work combined established techniques from radioactive tracer studies with the emerging stable isotope technology. nih.gov Throughout the 1970s and 1980s, the use of stable isotopes in human drug metabolism studies grew, offering a safer alternative to radioactive tracers. nih.govresearchgate.net

These early studies established the foundation for the diverse applications we see today. Stable isotope-labeled compounds became essential tools for:

Pharmacokinetic studies: Determining parameters like bioavailability, clearance, and half-life. nih.govnih.gov

Drug-drug interaction studies: Providing precise information on the mechanisms of interaction, such as the induction or inhibition of drug metabolism. researchgate.net

Metabolite identification: Elucidating the structures of metabolites and delineating complex metabolic pathways. acs.org

The continuous advancements in mass spectrometry have further solidified the role of stable isotopes in drug development. researchgate.netckisotopes.com Modern techniques allow for the sensitive and specific detection of labeled compounds, making them indispensable for generating the robust data required for regulatory submissions. metsol.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O3S B13855107 Lamivudine-13C1,d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

232.26 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C)pyrimidin-2-one

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1

InChI Key

JTEGQNOMFQHVDC-PPUZHDCLSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=CC(=N[13C]2=O)N)O

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Lamivudine 13c1,d2

Strategies for Selective Isotopic Labeling of Lamivudine (B182088)

Strategic Placement of Carbon-13 and Deuterium (B1214612) Atoms

While the exact position of the single ¹³C and two deuterium atoms in "Lamivudine-13C1,d2" is not universally defined in the public literature and can vary between manufacturers, a common strategy involves labeling the pyrimidine (B1678525) ring of the cytosine base. For instance, the ¹³C atom might be placed at a specific carbon position within the cytosine ring, and the deuterium atoms could replace hydrogens on the exocyclic amine group or other positions on the ring. The chemical name 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one-13C,d2 suggests the labeling is on the pyrimidinone ring structure. clearsynth.com This strategic placement ensures that the labeled portion of the molecule is stable and unlikely to be lost during metabolic processes.

Influence of Labeling Position on Research Utility

The primary utility of stable isotope-labeled compounds like this compound is as internal standards in quantitative bioanalytical assays. medchemexpress.com By incorporating a known amount of the labeled compound into a biological sample (e.g., plasma, urine), researchers can accurately quantify the concentration of the unlabeled drug. The mass difference created by the isotopes allows for clear differentiation between the analyte (Lamivudine) and the internal standard (this compound) using mass spectrometry, correcting for any variations during sample preparation and analysis. nih.gov This method is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of the drug.

Chemical Synthesis Routes for Lamivudine Isotopologues

The synthesis of Lamivudine and its isotopologues is a well-established field, with numerous patented routes. google.comgoogle.com The introduction of isotopic labels requires the use of specifically labeled precursors at key stages of the synthesis.

A common approach to synthesizing the core structure of Lamivudine involves the coupling of a protected cytosine base with a chiral oxathiolane intermediate. nih.govresearchgate.netresearchgate.net One widely used chiral auxiliary is L-menthol, which helps to establish the correct stereochemistry of the final product. google.comresearchgate.net

Precursor Selection and Reaction Conditions for Deuterium Incorporation

The incorporation of deuterium can be achieved by using deuterated reagents. For example, if the deuterium atoms are to be placed on the exocyclic amine of the cytosine ring, a deuterated source of ammonia (B1221849) or a related nitrogen-containing reagent would be used during the synthesis of the cytosine precursor. The reaction conditions, such as solvent and temperature, are generally similar to those used for the non-deuterated synthesis, though they may be optimized to ensure high isotopic incorporation and prevent back-exchange.

Precursor Selection and Reaction Conditions for Carbon-13 Incorporation

To introduce a ¹³C atom into the cytosine ring, a ¹³C-labeled precursor is required. For example, a starting material like ¹³C-labeled cyanoacetate (B8463686) or urea (B33335) could be used in the construction of the pyrimidine ring. The subsequent reaction steps, including glycosylation with the oxathiolane sugar mimic, would then carry this label through to the final this compound product. mdpi.com The synthesis often involves multiple steps, including protection and deprotection of functional groups, to achieve the desired final molecule with high purity and isotopic enrichment. nih.govacs.org

Synthetic Step Precursor/Reagent Example Purpose Typical Conditions
Oxathiolane SynthesisL-Menthyl glyoxylate, Thioglycolic acidForms the chiral sugar-like ringVaries; may involve multiple steps and catalysts like boron trifluoride etherate nih.gov
Cytosine Synthesis (¹³C)¹³C-labeled urea or cyanoacetateConstructs the ¹³C-labeled pyrimidine baseStandard organic synthesis conditions for heterocycle formation
GlycosylationProtected ¹³C,D-labeled Cytosine, Activated OxathiolaneCouples the base and sugar moietiesLewis acid catalysis (e.g., TMSI, SnCl₄) google.com
Reduction & DeprotectionReducing agents (e.g., NaBH₄), Acid/BaseRemoves protecting groups and reduces esterStandard deprotection protocols

Alternative Biosynthetic Approaches for Labeling

While chemical synthesis is the predominant method for producing specific isotopologues like this compound, biosynthetic approaches offer an alternative for producing uniformly or selectively labeled biomolecules. researchgate.net These methods typically involve growing microorganisms in media enriched with stable isotopes. ru.nl For nucleoside analogues, this could involve feeding bacteria with ¹³C-glucose or ¹⁵N-ammonium salts, which would then be incorporated into the nucleotide synthesis pathways. pnas.org

However, for a highly specific labeling pattern like that in this compound, chemical synthesis is generally more efficient and precise. Biosynthetic methods are better suited for producing uniformly labeled compounds or for studying metabolic pathways. biorxiv.orgrsc.org While enzymatic reactions can be employed in chemo-enzymatic strategies to achieve high stereoselectivity, the initial incorporation of the specific isotopes is typically accomplished through chemical synthesis of the precursors. nih.govmdpi.com

Purity and Isotopic Enrichment Assessment Post-Synthesis

Chromatographic Purification Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and analysis of Lamivudine and its isotopically labeled analogues. scholars.directresearchgate.net The goal of chromatographic purification is to separate the desired labeled compound from any unreacted starting materials, byproducts, and non-labeled or partially labeled lamivudine molecules.

Reverse-phase HPLC (RP-HPLC) is frequently employed for this purpose. researchgate.net In this method, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. scholars.directresearchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Several parameters are optimized to achieve efficient separation, including the mobile phase composition, pH, and flow rate. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH (e.g., pH 4) can be used. scholars.direct The selection of the mobile phase composition and pH is critical for obtaining sharp, symmetrical peaks and good resolution between lamivudine and its impurities. scholars.direct Detection is commonly performed using a UV detector, often set at a wavelength where lamivudine exhibits maximum absorbance, such as 270 nm or 280 nm. scholars.directresearchgate.net

The table below summarizes typical conditions used in HPLC methods for lamivudine analysis, which are adaptable for the purification of this compound.

ParameterExample Condition 1Example Condition 2Example Condition 3
Column C18 (octylsilyl) BDS Hypersil® (4.6 x 150 mm, 5 µm) scholars.directAgilent ODS UG 5 column (250 mm × 4.5 mm) researchgate.netKeystone Aquasil C18 (150x2mm, 5µm) asianpharmtech.com
Mobile Phase Acetonitrile and 50 mM phosphate buffer (pH 4) (10:90 v/v) scholars.directWater: Methanol (70:30 v/v) with 0.1% potassium dihydrogen phosphate (pH 3.2) researchgate.netAcetonitrile: Water asianpharmtech.com
Flow Rate 1.0 mL/min scholars.direct0.9 ml/min researchgate.netNot Specified
Detection Diode Array Detector (DAD) at 280 nm scholars.directUV detection at 270 nm researchgate.netTandem Mass Spectrometry (MS/MS) asianpharmtech.com

This table presents a compilation of data from different research findings for illustrative purposes.

Spectroscopic Verification of Isotopic Composition (e.g., NMR, Mass Spectrometry)

Once purified, the final compound must be analyzed to confirm its chemical structure and, crucially, to determine the level and location of isotopic enrichment. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the definitive techniques for this verification. thalesnano.comgoogle.com

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions and is ideal for confirming the incorporation of stable isotopes. thalesnano.comalmacgroup.com For this compound, the molecular weight is expected to be 232.26 g/mol , which is higher than that of unlabeled lamivudine (229.26 g/mol ) due to the presence of one ¹³C and two deuterium (²H) atoms. impactfactor.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful combination used for both quantification and structural confirmation. nih.gov In a typical LC-MS/MS analysis, the purified compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a common method for generating ions of lamivudine. nih.govmdpi.com

The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. impactfactor.org This involves selecting the precursor ion (the ionized molecule of this compound) and then monitoring for specific product ions that are formed upon fragmentation. For isotopically labeled lamivudine (3TC-IS), a specific transition is monitored, such as m/z 233 → 115, to distinguish it from the unlabeled compound (m/z 230 → 112). nih.gov The precise transitions for this compound would be determined based on its specific fragmentation pattern.

High-resolution mass spectrometry (HRMS), particularly Time-of-Flight (TOF) MS, is instrumental in determining isotopic purity. almacgroup.com HRMS can resolve the mass difference between the desired labeled compound and other isotopic variants, allowing for accurate quantification of the isotopic enrichment. almacgroup.com The general procedure involves comparing the measured isotope distribution with the theoretically calculated distribution for the desired level of enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Deuterium labeling significantly alters the ¹H NMR spectrum. Since deuterium is not detected in ¹H NMR, the signal corresponding to the proton that has been replaced by deuterium will disappear from the spectrum. studymind.co.uk This provides direct evidence of the location of deuterium incorporation.

¹³C NMR spectroscopy can confirm the position of the ¹³C label. The carbon atom enriched with ¹³C will show a significantly enhanced signal in the ¹³C NMR spectrum. The specific chemical shift of this enhanced signal confirms the site of isotopic incorporation within the pyrimidinone or oxathiolane ring system. The combination of these spectroscopic techniques provides definitive proof of the successful synthesis and isotopic composition of this compound. thalesnano.comclearsynth.com

Advanced Analytical Methodologies Utilizing Lamivudine 13c1,d2 As an Internal Standard

Principles of Internal Standardization in Quantitative Bioanalysis with Lamivudine-13C1,d2

Internal standardization is a technique used to correct for the loss of analyte during sample preparation and to account for variability in instrument response. wuxiapptec.comtandfonline.com An internal standard (IS) is a compound that is added in a known quantity to all samples, including calibration standards and quality controls, before any sample processing steps. wuxiapptec.comfda.gov For an IS to be effective, it should ideally have physicochemical properties very similar to the analyte of interest. fda.gov

This compound is a stable isotope-labeled (SIL) version of lamivudine (B182088), where one carbon atom is replaced by its heavy isotope, carbon-13, and two hydrogen atoms are replaced by deuterium (B1214612). This labeling results in a higher mass, making it distinguishable from the unlabeled lamivudine by a mass spectrometer. acanthusresearch.com Because SIL internal standards have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute during chromatography and experience similar extraction recovery and matrix effects. wuxiapptec.comscispace.com The use of a SIL IS like this compound is widely considered the best practice as it can significantly improve the accuracy and precision of the bioanalytical method by compensating for variations in sample extraction and signal suppression or enhancement in the mass spectrometer. wuxiapptec.comscispace.comnih.gov

The fundamental principle of quantification using an internal standard involves calculating the ratio of the peak area of the analyte to the peak area of the IS. chromatographyonline.com This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this curve using their measured peak area ratios. wjpmr.com This ratiometric measurement ensures that any proportional loss or variation affecting both the analyte and the IS during the analytical process is canceled out, leading to more reliable and reproducible results. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Lamivudine Quantification

The development of a robust and sensitive LC-MS/MS method is crucial for the accurate quantification of lamivudine in biological samples. This process involves the careful optimization of several key parameters.

Optimization of Chromatographic Separation Parameters

The goal of chromatographic separation is to resolve the analyte and its internal standard from other components in the sample matrix to minimize interference. japsonline.com For lamivudine and its internal standard, this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.govresearchgate.net

The choice of the stationary phase (column) and mobile phase composition is critical. C18 columns are frequently used for the separation of lamivudine. researchgate.netd-nb.info The mobile phase typically consists of a mixture of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.netnih.gov The ratio of the aqueous to organic phase can be delivered isocratically (constant composition) or as a gradient (composition changes over time) to achieve optimal separation. nih.govd-nb.info For instance, one method utilized an isocratic mobile phase of 0.1% acetic acid in 15:85 acetonitrile/water (v/v) on a Synergi Hydro-RP column. nih.gov Another method employed a mobile phase of 10mM ammonium formate, methanol, and acetonitrile in a 50:25:25 (v/v/v) ratio on an Xterra C18 column. researchgate.net

The flow rate of the mobile phase is also optimized to ensure good peak resolution and a reasonable run time. acs.org A shorter run time is often desirable for high-throughput analysis. d-nb.info

Mass Spectrometric Detection and Multiple Reaction Monitoring (MRM) Transitions

Mass spectrometry offers high selectivity and sensitivity for detecting and quantifying lamivudine. Following chromatographic separation, the analyte and internal standard are introduced into the mass spectrometer's ion source. Tandem mass spectrometry (MS/MS) is typically used in Multiple Reaction Monitoring (MRM) mode for quantification. d-nb.infonih.gov

In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated molecule, [M+H]+) of the analyte or IS. This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor a specific product ion. This transition from a specific precursor ion to a specific product ion is highly selective for the target compound. nih.gov

For lamivudine, a common precursor-to-product ion transition is m/z 230.1 → 112.1. researchgate.netimpactfactor.org For its stable isotope-labeled internal standard, the transition will be shifted by the mass difference of the isotopes. For example, a labeled lamivudine with 15N2 and 13C would have a transition of m/z 233 → 115. nih.govnih.gov The specific transition for this compound would depend on the exact mass change. The dwell time for each transition is optimized to ensure a sufficient number of data points are collected across each chromatographic peak. d-nb.info

Table 1: Example MRM Transitions for Lamivudine and a Labeled Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Lamivudine230.1112.1 researchgate.net
Lamivudine-15N2,13C233115 nih.govnih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations

The choice of ionization source is critical for converting the analyte molecules into gas-phase ions. For the analysis of polar compounds like lamivudine, Electrospray Ionization (ESI) is the most commonly used and suitable technique. nih.govnih.gov ESI is a soft ionization technique that is well-suited for polar to highly polar molecules, minimizing fragmentation in the source. nih.gov The analysis of lamivudine is typically performed in the positive ion mode, where the molecule is protonated to form [M+H]+. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique, but it is generally more suitable for less polar to non-polar compounds. nih.gov While some methods might explore APCI, ESI is generally preferred for the simultaneous analysis of antiretroviral drugs with varying polarities, including lamivudine. nih.govnih.gov The optimization of ESI parameters, such as capillary voltage and source temperature, is necessary to achieve a stable and efficient ionization of lamivudine and its internal standard. impactfactor.org

Validation of Bioanalytical Methods Employing this compound

Once a bioanalytical method is developed, it must undergo a thorough validation process to ensure its reliability and that it is fit for its intended purpose. japsonline.comresearchgate.net Method validation is performed according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). nih.gov

Accuracy, Precision, and Linearity Assessment

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. wjpmr.comimpactfactor.org For a method to be considered accurate, the mean value should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%. japsonline.com

Precision describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). Precision is evaluated at both the intra-day (within a single day) and inter-day (on different days) levels. d-nb.infonih.gov The %CV should not exceed 15% for QC samples and 20% for the LLOQ. japsonline.com

Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjpmr.com A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. impactfactor.org The linearity is then evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be greater than 0.99. impactfactor.orgrjptonline.org For example, a validated method for lamivudine showed linearity over a concentration range of 10-3018 ng/mL with a regression value (r²) of ≥ 0.99. researchgate.net

Table 2: Example Validation Parameters for a Lamivudine Bioanalytical Method
ParameterConcentration LevelAcceptance CriteriaExample FindingReference
AccuracyLQC, MQC, HQCWithin ±15% of nominal96.9-102.2% researchgate.net
LLOQWithin ±20% of nominal- japsonline.com
Precision (%CV)LQC, MQC, HQC≤ 15%< 8.1% researchgate.net
LLOQ≤ 20%- japsonline.com
Linearity (r²)Calibration Range≥ 0.99≥ 0.99 researchgate.netimpactfactor.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental parameters that define the sensitivity of an analytical method. researchgate.netd-nb.info The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net The determination of these limits is a critical component of method validation. d-nb.info

In bioanalytical methods utilizing this compound as an internal standard, the LOD and LOQ for the unlabeled analyte, Lamivudine, are established through rigorous experimental procedures. These often involve the analysis of blank samples (matrices devoid of the analyte) and samples spiked with known low concentrations of the analyte. researchgate.net For instance, a common approach is to define the LOQ as the concentration at which the signal-to-noise ratio is at least 10. d-nb.info

The use of a stable isotope-labeled internal standard like this compound is instrumental in accurately determining these limits. By compensating for variability in sample preparation and instrument response, the internal standard ensures that the calculated LOD and LOQ values are true reflections of the method's performance. For example, in a validated LC-MS/MS method for the determination of Zidovudine and Lamivudine in human plasma, where a stable labeled isotopic internal standard for Lamivudine was used, the lower limit of quantitation (LLOQ) was established at 1 ng/mL using 100 μL of plasma. nih.gov Another study determined the lower limit of quantification for lamivudine in human plasma to be 50 ng/mL using a 50 microL sample. nih.gov

Table 1: Exemplary LOD and LOQ Values for Lamivudine Quantification

ParameterValueMatrixMethod
Lower Limit of Quantitation (LLOQ)1 ng/mLHuman PlasmaLC-MS/MS
Lower Limit of Quantitation (LOQ)50 ng/mLHuman PlasmaHILIC-MS/MS

Applications in High-Throughput Bioanalysis and Trace-Level Quantification

The demand for rapid analysis of large numbers of samples in drug discovery and development has driven the adoption of high-throughput bioanalytical techniques. nih.govtaylorfrancis.com LC-MS/MS has become the preferred platform for these applications due to its speed, sensitivity, and specificity. nih.govwaters.com this compound plays a vital role in enabling high-throughput and trace-level quantification of Lamivudine.

The use of a stable isotope-labeled internal standard simplifies and expedites sample preparation. Simpler extraction methods, such as protein precipitation, can often be employed because the internal standard effectively corrects for variations in recovery and matrix effects. sciex.com This reduction in sample preparation complexity is a key factor in increasing throughput.

Furthermore, advancements in LC technology, such as the use of smaller particle columns (UPLC/UHPLC) and monolithic columns, have significantly reduced chromatographic run times, further enhancing throughput. nih.gov When coupled with sensitive tandem mass spectrometers, these methods, incorporating this compound, allow for the reliable quantification of Lamivudine at very low concentrations (trace levels). waters.com This capability is essential for pharmacokinetic studies, where drug concentrations can fall to picogram-per-milliliter levels. The robustness provided by the internal standard ensures that data quality is maintained even with the high sample-to-sample variability inherent in large-scale studies. waters.com

The combination of simplified sample preparation, rapid LC separation, and sensitive MS detection, all underpinned by the use of a reliable internal standard like this compound, provides a powerful workflow for high-throughput bioanalysis and trace-level quantification of Lamivudine in various biological matrices.

Applications in Mechanistic and Metabolic Research Using Lamivudine 13c1,d2

Elucidation of Metabolic Pathways of Lamivudine (B182088) in Pre-clinical Models

Stable isotope labeling is invaluable for delineating complex metabolic pathways and enhancing the understanding of a drug's disposition. nih.gov The use of Lamivudine-13C1,d2 in pre-clinical models provides a clear and unambiguous method to trace the journey of the parent compound as it undergoes biotransformation.

Lamivudine is primarily metabolized intracellularly through phosphorylation to its active antiviral forms and is minimally metabolized through other pathways. nih.govnih.gov The principal biotransformation is a sequential phosphorylation to Lamivudine monophosphate (L-MP), diphosphate (B83284) (L-DP), and finally the active triphosphate (L-TP). nih.govpharmgkb.org A minor portion of lamivudine, approximately 5-10%, is excreted as an inactive trans-sulfoxide metabolite. nih.govpharmgkb.org

The application of this compound is particularly advantageous in identifying these metabolites. When analyzing samples from pre-clinical studies using mass spectrometry, the labeled compound and its metabolites exhibit a distinct mass shift compared to their unlabeled counterparts. nih.gov This allows for their confident identification amidst a complex background of endogenous cellular components. For instance, LC-MS/MS methods utilizing isotopically labeled internal standards such as lamivudine-¹⁵N-d₂ are employed to accurately quantify the drug in biological matrices like plasma and tissue homogenates. ucsd.edu This technique is critical for building a comprehensive picture of the drug's metabolic profile.

Table 1: Key Enzymes in the Metabolic Phosphorylation of Lamivudine

This table outlines the sequential phosphorylation steps that activate Lamivudine within the cell and the primary enzymes responsible for each conversion.

Metabolic StepProductCatalyzing Enzyme(s)
Lamivudine → Lamivudine Monophosphate (3TC-MP)3TC-MPDeoxycytidine kinase
3TC-MP → Lamivudine Diphosphate (3TC-DP)3TC-DPCytidine (B196190) monophosphate/deoxycytidine monophosphate kinase
3TC-DP → Lamivudine Triphosphate (3TC-TP)3TC-TPNucleoside diphosphate kinase (NDP kinase)

Data sourced from PharmGKB and other studies. pharmgkb.orgnih.gov

The stable isotopes in this compound act as tracers, enabling researchers to follow the disposition of the molecule throughout a biological system. scbt.com This is essential for absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov By measuring the concentration of the labeled parent drug and its labeled metabolites in various tissues (e.g., blood, liver, kidney) and excreta over time, a detailed pharmacokinetic model can be constructed. ucsd.edu

This tracing allows for the calculation of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. By quantifying the rate at which this compound is converted into its various phosphorylated forms or the trans-sulfoxide metabolite, researchers can gain insight into the efficiency and capacity of these metabolic pathways in different cell types or under various physiological conditions.

Identification of Metabolites and Biotransformation Products

Investigation of Drug-Enzyme Interactions and Pathways

Isotopically labeled lamivudine is instrumental in studying the specific interactions between the drug and the enzymes and transporters that govern its therapeutic action and disposition.

The antiviral activity of lamivudine is entirely dependent on its conversion to the triphosphate form, L-TP, by cellular nucleoside kinases. pharmgkb.orgdrugbank.com L-TP then acts as a competitive inhibitor and chain terminator for viral reverse transcriptase. nih.govdrugbank.com Understanding the kinetics of this phosphorylation cascade is crucial for predicting the drug's efficacy.

Studies have shown that the final phosphorylation step, catalyzed by nucleoside diphosphate (NDP) kinase, can be inefficient for nucleoside analogs like lamivudine compared to its natural substrates. nih.gov Using labeled compounds like this compound in in-vitro assays with purified enzymes or cell lysates allows for the precise measurement of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). This data helps to quantify the efficiency of each kinase in the pathway and can reveal potential rate-limiting steps in the drug's activation.

The entry of lamivudine into target cells and its removal from the body are mediated by various drug transporter proteins. nih.govpharmgkb.org The use of labeled lamivudine has been critical in identifying these transporters and characterizing their roles. Studies have demonstrated that lamivudine is a substrate for several uptake transporters, including the human organic cation transporters hOCT1, OCT2, and OCT3, which facilitate its entry into cells. pharmgkb.orgfrontiersin.org

Table 2: Major Transporters Involved in Lamivudine Disposition

This table summarizes the key solute carrier (SLC) and ATP-binding cassette (ABC) transporters that have been identified to interact with Lamivudine.

Transporter FamilyTransporter NameFunctionRole in Lamivudine Transport
SLChOCT1 (SLC22A1)UptakeTransports lamivudine into cells
SLCOCT2 (SLC22A2)UptakeTransports lamivudine into cells
SLCOCT3 (SLC22A3)UptakeTransports lamivudine into cells
SLCMATE1 (SLC47A1)EffluxTransports lamivudine out of cells
ABCP-gp (ABCB1)EffluxNot a significant transporter of lamivudine
ABCBCRP (ABCG2)EffluxNot a significant transporter of lamivudine
ABCMRP2 (ABCC2)EffluxNot a significant transporter of lamivudine
ABCABCC4EffluxTransports lamivudine monophosphate out of the cell

Data compiled from multiple in-vitro and preclinical studies. pharmgkb.orgfrontiersin.orgnih.gov

Role in Understanding Nucleoside Kinase Activities (e.g., Phosphorylation Kinetics)

Kinetic Isotope Effect (KIE) Studies with Deuterated Lamivudine

The replacement of hydrogen with its heavier stable isotope, deuterium (B1214612), can alter the rate of chemical reactions in a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when deuterium is substituted at that position. libretexts.orgnih.gov

This principle is a powerful tool for elucidating reaction mechanisms. wikipedia.org In the context of lamivudine metabolism, the primary pathways involve phosphorylation, which does not break C-H bonds. However, minor metabolic pathways, such as the formation of the trans-sulfoxide metabolite, or other uncharacterized degradation pathways might involve an oxidative step where a C-H bond is broken.

By using deuterated lamivudine, such as this compound, researchers can perform KIE studies to probe these mechanisms. If the rate of formation of a particular metabolite is slower with the deuterated compound compared to the non-deuterated version (a kH/kD ratio greater than 1), it provides strong evidence that C-H bond cleavage is part of the rate-limiting step of that specific metabolic reaction. libretexts.orglibretexts.org While lamivudine is not extensively metabolized by cytochrome P450 (CYP) enzymes, which are often studied using KIE, this approach remains valuable for investigating any oxidative metabolic pathways and understanding the intricate details of its biotransformation. nih.govnih.gov

Assessment of Rate-Limiting Steps in Metabolic Reactions

The use of isotopically labeled compounds like this compound is instrumental in dissecting complex metabolic pathways and identifying rate-limiting steps. In the metabolism of lamivudine, the drug is intracellularly phosphorylated to its active triphosphate form through a series of enzymatic reactions. pharmgkb.org The conversion of lamivudine to lamivudine monophosphate is catalyzed by deoxycytidine kinase. Subsequently, cytidine monophosphate/deoxycytidine monophosphate kinase facilitates the phosphorylation to the diphosphate form. The final and rate-limiting step is the conversion of lamivudine diphosphate to lamivudine triphosphate, a process catalyzed by 3'-phosphoglycerate kinase or nucleoside diphosphate kinase. pharmgkb.org

By using this compound, researchers can trace the progression of the labeled molecule through each phosphorylation step. Mass spectrometry-based methods can distinguish between the unlabeled and labeled forms of the various phosphate (B84403) metabolites. This allows for the precise measurement of the formation and turnover rates of each intermediate. A buildup of the labeled diphosphate form, for instance, would provide direct evidence that its conversion to the triphosphate form is the slowest, and therefore rate-limiting, step in the pathway. pharmgkb.org While the concept of a single rate-limiting step has been refined to acknowledge that multiple steps can exert control over a pathway's flux, identifying the primary bottleneck remains crucial for understanding drug activation and efficacy. wikipedia.orgbiorxiv.org

Mechanistic Insights into Reaction Mechanisms

This compound provides significant advantages in elucidating the detailed mechanisms of enzymatic reactions. As a reverse transcriptase inhibitor, lamivudine's active triphosphate form competes with the natural substrate, deoxycytidine triphosphate, for incorporation into viral DNA. pharmgkb.org This incorporation leads to the termination of the growing DNA chain, thus inhibiting viral replication. pharmgkb.org

The stable isotope label in this compound does not interfere with these biochemical interactions but allows for precise monitoring. For example, in vitro studies using purified reverse transcriptase can employ the labeled compound to directly observe its incorporation into a DNA template. Techniques such as mass spectrometry can then be used to analyze the resulting DNA fragments, confirming the exact point of chain termination and providing concrete evidence for the drug's mechanism of action. Furthermore, kinetic isotope effect studies, where the rates of reactions with labeled and unlabeled compounds are compared, can offer deeper insights into the transition states of the enzymatic reactions involved in both its activation and its inhibitory action.

Studies on Environmental Fate and Transport of Pharmaceuticals Using Labeled Standards

The increasing presence of pharmaceuticals in the environment is a growing concern. researchgate.net Understanding the environmental fate and transport of these compounds is essential for assessing their potential ecological impact. lau.edu.lb Isotopically labeled standards, such as this compound, are indispensable tools in these environmental studies. epa.gov

In complex environmental matrices like soil, surface water, and wastewater, accurately detecting and quantifying low concentrations of pharmaceuticals is a significant challenge. The use of a labeled internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), greatly improves the accuracy and precision of these measurements. nih.gov this compound is added to an environmental sample at a known concentration before processing. nih.gov Because it behaves almost identically to the unlabeled lamivudine throughout the extraction and analysis process, any loss of the target analyte during sample preparation can be corrected for by measuring the recovery of the labeled standard. nih.gov

Studies on the environmental fate of lamivudine would investigate processes such as:

Abiotic Degradation: Hydrolysis and photolysis in aquatic environments. epa.gov

Biotic Degradation: Microbial breakdown in soil and water. epa.gov

Sorption: The extent to which the compound binds to soil and sediment particles. epa.gov

By using this compound as an internal standard, researchers can generate high-quality data on the persistence and mobility of lamivudine in various environmental compartments. This information is critical for developing environmental risk assessments and understanding the potential for contamination of ecosystems and water resources. researchgate.net

Methodological Role in Pharmacokinetic and Pharmacodynamic Research

Enhancing Precision and Accuracy in Pharmacokinetic Sample Analysis

The principal application of Lamivudine-13C,d2 is to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. sussex-research.com In pharmacokinetic studies, researchers analyze biological samples such as plasma, serum, and tissue homogenates to determine the concentration of a drug over time. The use of a stable isotope-labeled internal standard like Lamivudine-13C,d2 is considered the gold standard for such analyses. sussex-research.com

When a known quantity of Lamivudine-13C,d2 is added to a biological sample prior to processing, it co-elutes with the unlabeled Lamivudine (B182088) during chromatography. Because it is chemically identical to the analyte, it experiences the same variations in extraction efficiency, ionization suppression or enhancement in the mass spectrometer, and other potential sources of analytical error. By measuring the ratio of the mass spectrometric signal of Lamivudine to that of Lamivudine-13C,d2, a highly precise and accurate quantification of the drug concentration can be achieved, correcting for any sample loss or matrix effects.

While specific data tables for studies using Lamivudine-13C,d2 are not publicly available, the general performance characteristics of such methods are well-documented. For instance, bioanalytical methods for Lamivudine that use a stable isotope-labeled internal standard typically report high levels of precision and accuracy.

Table 1: Illustrative Performance Characteristics of LC-MS/MS Methods for Lamivudine using a Stable Isotope-Labeled Internal Standard

ParameterTypical ValueSignificance
Linearity (r²) >0.99Indicates a strong correlation between the detector response and concentration over a defined range.
Precision (%CV) <15%Demonstrates low variability in repeated measurements.
Accuracy (%Bias) Within ±15%Shows how close the measured values are to the true concentration.
Recovery Consistent and reproducibleEnsures that the extraction process is efficient and not a source of significant variability.

Note: This table is illustrative and based on typical performance characteristics for bioanalytical methods using stable isotope-labeled internal standards for drugs like Lamivudine.

Applications in Microdosing and Exploratory Drug Metabolism Studies

There is no specific information available in the public domain regarding the use of Lamivudine-13C,d2 in microdosing or exploratory drug metabolism studies. In principle, stable isotope-labeled compounds can be used in such studies to help differentiate the administered compound from endogenous materials and to facilitate its detection at the very low concentrations characteristic of microdosing. However, no published research details such an application for Lamivudine-13C,d2.

Investigation of Drug Disposition in In Vitro Systems and Animal Models

While Lamivudine has been extensively studied in various in vitro and animal models, specific research employing Lamivudine-13C,d2 for these investigations is not documented in publicly accessible literature. The intended use of Lamivudine-13C,d2 would be as an internal standard for the quantification of unlabeled Lamivudine in samples derived from these systems.

Absorption Studies (e.g., in vitro permeability models)

No specific studies utilizing Lamivudine-13C,d2 in in vitro permeability models, such as Caco-2 cell assays, have been identified. In such studies, Lamivudine-13C,d2 would be used in the analytical phase to ensure accurate measurement of the amount of Lamivudine that has permeated the cell layer.

Distribution Studies (e.g., tissue penetration in pre-clinical models)

Similarly, while the tissue distribution of Lamivudine has been investigated in preclinical models, there are no specific reports on the use of Lamivudine-13C,d2 in these studies. Its role would be to aid in the precise quantification of Lamivudine concentrations in various tissues, providing crucial data for understanding the drug's distribution profile.

Excretion Pathway Elucidation in Animal Models

No specific research detailing the use of Lamivudine-13C,d2 for elucidating the excretion pathways of Lamivudine in animal models is available. In such mass balance studies, a stable isotope-labeled version of the drug could theoretically be used, but typically, a radiolabeled compound is employed for this purpose. The primary role of Lamivudine-13C,d2 would remain as an internal standard for the analysis of Lamivudine in urine and feces.

Overcoming Analytical Challenges in Complex Biological Matrices

The use of a stable isotope-labeled internal standard like Lamivudine-13C,d2 is a key strategy for overcoming analytical challenges in complex biological matrices such as blood, plasma, and tissue homogenates. These matrices contain numerous endogenous components that can interfere with the analysis and cause ion suppression or enhancement in the mass spectrometer.

Because Lamivudine-13C,d2 has the same physicochemical properties as Lamivudine, it is affected by these matrix effects in an identical manner. By calculating the response ratio of the analyte to the internal standard, these effects are normalized, leading to more reliable and reproducible results. This is particularly important when analyzing samples from diverse patient populations or different preclinical species, where the matrix composition can vary significantly.

Lamivudine 13c1,d2 As a Certified Reference Material and Quality Control Standard

Role in Pharmaceutical Quality Control and Assurance Research

Lamivudine-13C1,d2 is integral to pharmaceutical quality control and assurance by acting as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.comcrimsonpublishers.com Internal standards are essential for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it shares nearly identical chemical and physical properties with the unlabeled analyte, Lamivudine (B182088). wuxiapptec.comnih.gov

This similarity ensures that both compounds behave consistently during extraction and analysis, effectively compensating for analyte loss and fluctuations in the analytical signal. wuxiapptec.com Research has shown that SIL internal standards significantly improve the accuracy and precision of LC-MS assays compared to using structurally related but non-isotopic internal standards. crimsonpublishers.comacanthusresearch.com By minimizing the impact of matrix effects—the suppression or enhancement of ionization by co-eluting substances from the sample matrix—this compound helps to ensure that the reported concentrations of Lamivudine in pharmaceutical formulations and biological samples are reliable and reproducible. wuxiapptec.comwaters.com

Key Applications of this compound in QC/QA:

Quantification of Active Pharmaceutical Ingredient (API): Used as an internal standard for the accurate measurement of Lamivudine in drug products.

Bioavailability and Bioequivalence Studies: Essential for pharmacokinetic studies that determine the rate and extent of drug absorption. acanthusresearch.com

Metabolism Studies: Facilitates the quantification of metabolites by providing a stable reference point. crimsonpublishers.com

Development and Validation of Reference Standards for Regulatory Compliance

The development and validation of analytical methods are strictly governed by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.netnih.goveuropa.eu These agencies require robust and reliable analytical procedures to ensure the safety and efficacy of pharmaceutical products. This compound, as a certified reference material, plays a pivotal role in meeting these stringent regulatory requirements. sigmaaldrich.comsigmaaldrich.com

CRMs are produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025, which guarantees their quality and traceability. sigmaaldrich.com The use of a well-characterized CRM like this compound is crucial for:

Method Validation: During the validation of an analytical method, the SIL internal standard is used to assess key parameters such as accuracy, precision, linearity, and specificity. nih.govresearchgate.net Its predictable behavior helps to demonstrate the reliability of the method.

Regulatory Submissions: The documentation accompanying a CRM, including its certificate of analysis, provides regulatory agencies with the necessary evidence of a well-controlled analytical process. simsonpharma.com

Ensuring Product Quality: By enabling accurate quantification, this compound helps ensure that each batch of a pharmaceutical product contains the correct amount of the active ingredient, Lamivudine.

The availability of high-purity, well-characterized this compound from commercial suppliers provides pharmaceutical companies with a reliable tool for developing and validating analytical methods that comply with global regulatory expectations. cymitquimica.comlgcstandards.com

Assessment of Impurity Profiling and Stability Studies for Unlabeled Lamivudine Using Labeled Analogues

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, as impurities can affect the safety and efficacy of a drug product. nih.govresearchgate.net Stability studies are conducted to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. europa.eunih.gov

This compound is a valuable tool in these studies. While it is not used to directly identify unknown impurities, its role as an internal standard is crucial for the accurate quantification of Lamivudine and its known impurities. In forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat) to generate degradation products, this compound can be used to precisely measure the rate of degradation of the parent drug. nih.gov

Table 1: Research Findings on Lamivudine Degradation

Data derived from forced degradation studies of Lamivudine. nih.gov

By providing a stable reference, the SIL internal standard allows for the reliable monitoring of the formation of degradation products and the loss of the active ingredient over time during stability testing. This information is essential for establishing the shelf-life of the drug product and identifying appropriate storage conditions.

Ensuring Reproducibility and Comparability Across Research Laboratories

The use of standardized and well-characterized reference materials is fundamental to achieving reproducible and comparable results across different laboratories. crimsonpublishers.comsigmaaldrich.com this compound, as a certified reference material, facilitates this by providing a common point of reference for analytical measurements. sigmaaldrich.com

When different laboratories use the same CRM as an internal standard in their analytical methods, it minimizes variability arising from differences in instrumentation, reagents, and analytical procedures. nih.gov This is particularly important in several contexts:

Multi-site Clinical Trials: Ensuring that patient samples are analyzed consistently, regardless of the testing location.

Technology Transfer: Facilitating the transfer of analytical methods from a research and development setting to a quality control laboratory.

Regulatory Audits: Demonstrating the consistency and reliability of testing procedures to regulatory authorities.

The nearly identical chemical properties of this compound to the unlabeled analyte ensure that it effectively tracks and compensates for analytical variability, leading to more consistent and comparable data across different sites. nih.gov This ultimately contributes to a more robust and reliable global pharmaceutical supply chain.

Table 2: Compound Names Mentioned

Future Research Directions and Emerging Methodologies for Isotope Labeled Lamivudine

Integration with Advanced Mass Spectrometry Platforms (e.g., High-Resolution Mass Spectrometry)

The synergy between Lamivudine-13C1,d2 and advanced mass spectrometry (MS) platforms, particularly high-resolution mass spectrometry (HRMS), is poised to redefine the standards of bioanalytical assays. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer unparalleled mass accuracy and resolution, enabling the precise differentiation of Lamivudine (B182088) and its metabolites from endogenous matrix components. griffith.edu.aucasss.org This capability is critical for eliminating isobaric interferences, a common challenge in complex biological samples.

Future research will likely focus on leveraging HRMS to develop highly sensitive and specific quantitative methods for Lamivudine. The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays has already been shown to improve accuracy and precision. nih.gov The enhanced resolution of HRMS will further refine these methods, allowing for lower limits of quantification and more reliable data from smaller sample volumes. This is particularly advantageous in pediatric studies or when sample availability is limited.

Moreover, the fragmentation capabilities of modern mass spectrometers, such as tandem mass spectrometry (MS/MS), provide detailed structural information. nih.govmassbank.eu By comparing the fragmentation patterns of native Lamivudine with this compound, researchers can confidently identify and characterize novel metabolites, offering deeper insights into its metabolic fate.

Table 1: Comparison of Mass Spectrometry Platforms for Lamivudine Analysis

FeatureQuadrupole MSIon Trap MSTime-of-Flight (TOF) MSOrbitrap HRMS
Principle Mass filtering by oscillating electric fieldsIons trapped and sequentially ejectedMeasures time for ions to travel a fixed distanceIons orbit a central electrode; frequency determines m/z
Resolution Low to ModerateModerateHighVery High
Mass Accuracy ~100 ppm~50-100 ppm<5 ppm<1-2 ppm
Scan Speed FastModerateFastModerate to Fast
Primary Use with this compound Routine quantificationStructural elucidationAccurate mass measurementHigh-confidence quantification and metabolite ID

Development of Novel Isotopic Labeling Strategies

While this compound is a valuable tool, the development of novel isotopic labeling strategies promises to expand the analytical toolkit. pharmaffiliates.com Future research could explore the synthesis of Lamivudine with multiple isotopic labels, such as a combination of ¹³C, ¹⁵N, and ²H (deuterium). sussex-research.com These multiply-labeled standards can be used in more complex experimental designs, such as stable isotope tracer studies to investigate metabolic flux and pathway dynamics.

Transglycosylation represents a promising avenue for the efficient synthesis of isotopically labeled nucleosides. researchgate.net This enzymatic or chemical approach allows for the exchange of the nucleobase, providing a versatile method for introducing isotopic labels at specific positions within the molecule. Microwave-assisted synthesis is another emerging technique that can accelerate the development of these novel labeled compounds by reducing reaction times and improving yields. researchgate.net

Furthermore, strategic placement of isotopic labels can provide more detailed mechanistic information. For example, labeling specific atoms involved in metabolic transformations can help to elucidate reaction mechanisms and identify the enzymes responsible.

Applications in Quantitative Proteomics and Metabolomics Studies

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, stand to benefit significantly from the use of this compound. silantes.com In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for comparing protein abundance between different cell populations. While not directly applicable to Lamivudine, the principles of using stable isotopes for quantification are central. Chemical labeling strategies, such as dimethylation, offer a cost-effective way to achieve duplex or triplex labeling for quantitative analysis. nih.gov

This compound can serve as an internal standard for quantifying changes in the metabolome in response to Lamivudine treatment. By spiking biological samples with a known amount of the labeled compound, researchers can accurately measure fluctuations in the levels of endogenous metabolites. This approach can help to identify biomarkers of drug efficacy or toxicity and provide a more comprehensive understanding of the drug's impact on cellular metabolism.

Future studies could employ this compound in conjunction with advanced analytical techniques like LC-HRMS to conduct untargeted metabolomics, providing a global snapshot of the metabolic changes induced by the drug. This could reveal novel pathways affected by Lamivudine and identify potential off-target effects.

Table 2: Potential Applications of this compound in 'Omics' Research

'Omics' FieldApplication of this compoundPotential Insights
Metabolomics Internal standard for quantifying Lamivudine and its metabolites.Accurate measurement of drug and metabolite levels, identification of metabolic pathways affected by the drug.
Proteomics Not directly used for protein labeling, but principles of isotope-based quantification are relevant.Understanding changes in protein expression in response to Lamivudine treatment, identifying protein targets.
Lipidomics Internal standard for quantifying changes in lipid profiles.Investigating the impact of Lamivudine on lipid metabolism and signaling.

Expansion of Research into Specific Biological Systems (e.g., organ-specific drug accumulation in animal models)

The use of this compound in animal models is crucial for understanding its distribution and accumulation in specific organs and tissues. doherty.edu.auwellbeingintlstudiesrepository.org Pre-clinical testing in animals is a key step in ensuring the safety and efficacy of any potential therapeutic. doherty.edu.au Humanized mouse models, for instance, have been instrumental in studying HIV-2 infection and evaluating the efficacy of antiretroviral therapies that include Lamivudine. nih.gov

Future research will likely involve more sophisticated animal studies to investigate organ-specific drug accumulation and metabolism. By administering this compound to animal models and subsequently analyzing tissue samples using techniques like imaging mass spectrometry or LC-MS/MS, researchers can map the distribution of the drug and its metabolites with high spatial resolution. This information is vital for understanding tissue-specific efficacy and potential toxicity. For example, in-depth analysis of the mouse liver and plasma proteomes can provide a basis for investigating liver pathobiology in models of hepatic diseases. nih.gov

These studies can also shed light on how the drug crosses biological barriers, such as the blood-brain barrier, and how it is eliminated from the body. Recent pilot studies have even explored the potential of Lamivudine in treating Alzheimer's disease, highlighting the need to understand its effects on the central nervous system. clinicaltrialsarena.combiggsinstitute.org

Computational Modeling and Simulation Incorporating Isotope Effects

Computational modeling and simulation are becoming increasingly important tools in drug discovery and development. Integrating data from studies using this compound into these models can enhance their predictive power. Isotope effects, the changes in reaction rates due to isotopic substitution, can be incorporated into pharmacokinetic and pharmacodynamic models to refine predictions of drug behavior in vivo.

For example, kinetic isotope effects (KIEs) can provide valuable information about the rate-limiting steps in metabolic pathways. By comparing the metabolism of Lamivudine and this compound, researchers can calculate KIEs and use this information to build more accurate models of drug clearance and metabolism.

Future directions in this area include the development of multi-scale models that integrate data from the molecular level (e.g., enzyme kinetics) to the whole-body level (e.g., organ distribution). These models, informed by experimental data obtained using isotopically labeled compounds, will be invaluable for optimizing drug therapy and predicting potential drug-drug interactions.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when incorporating Lamivudine-13C1,d2 into pharmacokinetic studies?

  • Methodological Answer : Isotopic labeling (e.g., 13C and deuterium) introduces mass differences that can affect metabolic stability and analytical detection. Researchers should:

  • Use stable isotope-labeled internal standards to improve quantification accuracy in mass spectrometry (e.g., LC-MS/MS) .
  • Validate separation techniques (e.g., HPLC) to resolve isotopic peaks from unlabeled Lamivudine, ensuring no interference in pharmacokinetic profiling .
  • Include control experiments with unlabeled Lamivudine to distinguish isotope-specific effects on absorption or metabolism .

Q. How can researchers formulate hypothesis-driven questions for studies involving isotopic analogs like Lamivudine-13C1,d2?

  • Methodological Answer : Apply frameworks such as PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example PICO: Does Lamivudine-13C1,d2 (Intervention) improve tracer sensitivity (Outcome) in hepatic metabolism studies (Population) compared to unlabeled Lamivudine (Comparison)?
  • FINER criteria ensure questions address gaps in isotope-enabled metabolic flux analysis .

Q. What are best practices for documenting experimental protocols using Lamivudine-13C1,d2 to ensure reproducibility?

  • Methodological Answer :

  • Detail isotopic purity (e.g., ≥99% 13C1,d2), storage conditions, and batch-specific data to mitigate variability .
  • Include raw data tables (e.g., NMR shifts, MS fragmentation patterns) in appendices, with processed data directly tied to research objectives in the main text .
  • Use standardized lab report templates emphasizing error analysis (e.g., uncertainties in isotopic enrichment measurements) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data between Lamivudine-13C1,d2 and its unlabeled counterpart be resolved?

  • Methodological Answer :

  • Conduct isotope effect studies to quantify kinetic differences in metabolic pathways (e.g., CYP450-mediated oxidation) using tandem mass spectrometry .
  • Apply multivariate statistical analysis to isolate confounding variables (e.g., deuterium’s impact on hydrogen bonding in vivo) .
  • Cross-validate findings with independent techniques (e.g., comparing HPLC-UV with electrochemical detection) to rule out instrumentation bias .

Q. What advanced analytical techniques are optimal for characterizing Lamivudine-13C1,d2 in complex biological matrices?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic fine structure, distinguishing 13C from natural 12C and deuterium from protium .
  • Isotope Ratio Mass Spectrometry (IRMS) : Quantifies low-abundance isotopes in metabolic tracer studies with precision ≤0.1‰ .
  • Nuclear Magnetic Resonance (NMR) with 13C-enriched probes : Maps metabolic fate in real-time, leveraging 13C’s spin-½ nucleus for enhanced sensitivity .

Q. How should researchers address ethical and regulatory compliance when using Lamivudine-13C1,d2 in human trials?

  • Methodological Answer :

  • Submit GDPR-compliant documentation detailing isotopic tracer safety, including toxicity profiles and radiation exposure (if applicable) .
  • Justify participant selection criteria (e.g., hepatic impairment cohorts) with retrospective data on Lamivudine’s pharmacokinetics to ensure feasibility .
  • Include a legitimate interest assessment in protocols, balancing isotopic novelty against potential risks .

Q. What strategies identify unresolved research gaps in Lamivudine-13C1,d2 applications?

  • Methodological Answer :

  • Perform systematic literature reviews focusing on isotopic labeling in antiviral research, using databases like PubMed and SciFinder with keywords: "isotope tracing," "Lamivudine metabolism," "deuterium kinetic isotope effect" .
  • Analyze citation networks to identify understudied areas (e.g., isotope-enabled drug-drug interaction studies) .
  • Propose cross-disciplinary collaborations (e.g., with computational chemists) to model isotopic effects on binding affinity .

Key Considerations for Researchers

  • Reproducibility : Archive raw spectral data and instrument calibration logs in open-access repositories .
  • Ethical Compliance : Document participant consent forms specifying isotopic tracer use .
  • Interdisciplinary Peer Review : Engage mass spectrometry and pharmacokinetics experts to critique experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.